Product packaging for Dithiouracil(Cat. No.:CAS No. 132939-84-5)

Dithiouracil

Cat. No.: B145162
CAS No.: 132939-84-5
M. Wt: 144.2 g/mol
InChI Key: ZEQIWKHCJWRNTH-UHFFFAOYSA-N
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Description

Dithiouracil is a sulfur-substituted pyrimidine derivative of significant interest in several research fields due to its metal-complexing properties. It contains nitrogen and sulfur donor atoms, which allow it to coordinate with various metal ions, forming complexes that are subjects of ongoing scientific investigation . Recent research has highlighted its application as a highly efficient and selective depressant for chalcopyrite in the flotation separation of molybdenite from copper ores. In this context, this compound adsorbs strongly onto chalcopyrite surfaces, forming a hydrophilic layer that effectively depresses its floatability, thereby enabling a more environmentally friendly mineral separation process compared to traditional toxic inorganic depressants . Beyond mineral processing, studies explore the complexation activity of this compound with metals like Au(III) and Cu(II) for the development of compounds with potential biological activity. The resulting complexes are investigated for their antimicrobial properties against Gram-positive and Gram-negative bacteria and yeasts . It is important to note that the specific biological activity of thiouracil compounds is known to be highly dependent on the position of sulfur substitution in the pyrimidine ring . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2S2 B145162 Dithiouracil CAS No. 132939-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrimidine-2,4-dithione
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InChI

InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
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InChI Key

ZEQIWKHCJWRNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173827
Record name 2,4-Dithiopyrimidine
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Molecular Weight

144.2 g/mol
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CAS No.

2001-93-6
Record name 2,4-Dithiouracil
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Record name 2,4-Dithiopyrimidine
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Record name Dithiouracil
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Record name 2,4-Dithiopyrimidine
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Record name Dithiouracil
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Advanced Synthetic Methodologies for 2,4 Dithiouracil and Its Structural Derivatives

Syntheses of the 2,4-Dithiouracil Core Structure

The synthesis of the 2,4-dithiouracil core structure typically involves cyclization reactions that assemble the pyrimidine (B1678525) ring with the requisite sulfur atoms at the C2 and C4 positions. While the provided search results offer limited direct details on the de novo synthesis of 2,4-dithiouracil itself, they allude to its availability as a purchased reagent mdpi.compreprints.orgscispace.comresearchgate.netpreprints.orgresearchgate.netresearchgate.netresearchgate.net.

However, related synthetic routes for thiouracil derivatives provide insight into the types of reactions that could be adapted or are foundational to the synthesis of 2,4-dithiouracil. For instance, the synthesis of 2-thiouracil (B1096) can involve the reaction of an alkali formyl acetic acid ester with thiourea (B124793), followed by subsequent steps chemicalbook.comgoogle.comgoogle.com. Another approach for synthesizing thiouracil derivatives involves multicomponent reactions, such as improved Biginelli reactions, using thiourea as a reactant to introduce the sulfur atom into the pyrimidine ring chemijournal.com.

The thiation of existing uracil (B121893) or thiouracil structures is another plausible strategy for synthesizing 2,4-dithiouracil or its analogues. For example, 2,4-dithio analogues of 2'-deoxyuridine (B118206) were synthesized by the thiation of the corresponding 2-thio analogues nih.gov. This suggests that converting carbonyl groups to thiocarbonyl groups using appropriate thiation reagents is a viable route for preparing 2,4-dithiouracil from uracil or 4-thiouracil (B160184).

Derivatization Strategies for 2,4-Dithiouracil Analogues

Derivatization of the 2,4-dithiouracil core structure is crucial for exploring its chemical space and developing analogues with modified properties. These strategies often focus on altering the nitrogen and carbon positions of the pyrimidine ring or introducing substituents for structure-activity relationship (SAR) studies.

Modifications at Nitrogen and Carbon Positions of the Pyrimidine Ring

Modifications at the nitrogen atoms (N1 and N3) and carbon atoms (C5 and C6) of the pyrimidine ring can significantly impact the electronic and steric properties of 2,4-dithiouracil analogues. While specific examples for 2,4-dithiouracil in the search results are limited, related studies on thiouracil derivatives demonstrate the feasibility of such modifications.

Alkylation of thiouracil derivatives, often under basic conditions, is a common method for introducing substituents onto the nitrogen atoms nih.gov. This approach could be applied to 2,4-dithiouracil to yield N-substituted analogues. The pyrimidine ring is known to undergo various reactions at positions 2 and 4, including interconversion of carbonyls into thiocarbonyls and amines, indicating the reactivity of these sites for modification umich.edu.

Introducing substituents at the carbon positions, such as C5 and C6, often requires specific synthetic routes. For example, boron-containing derivatives of 2,4-dithiouracil with a dihydroxyboryl group at the 5-position have been synthesized nih.gov. This highlights that functionalization at these carbon centers is achievable, although the specific methodologies would depend on the desired substituent.

Introduction of Substituents for Structure-Activity Relationship Studies

The introduction of various substituents onto the 2,4-dithiouracil scaffold is a key strategy in SAR studies to understand the relationship between chemical structure and biological activity or coordination behavior. The nature and position of these substituents can influence factors such as lipophilicity, electronic distribution, and steric bulk, thereby modulating the compound's interactions.

Studies on thiouracil derivatives for SAR have involved the introduction of various groups, including alkyl and aralkyl bromides via base-catalyzed alkylation reactions nih.gov. This method could be adapted for 2,4-dithiouracil to create a library of analogues with diverse substituents. The synthesis of boron-containing 2,4-dithiouracil derivatives for neutron-capture therapy is a direct example of introducing specific substituents (dihydroxyboryl group) to investigate their effect on biological uptake and activity nih.gov.

While the search results primarily discuss the biological activities of the metal complexes of 2,4-dithiouracil derivatives rather than the SAR of the free ligands extensively, the reported syntheses of these derivatives with varying substituents (though not explicitly detailed for each analogue) imply that synthetic methods exist for their preparation to support such studies mdpi.compreprints.orgresearchgate.netpreprints.orgresearchgate.netresearchgate.netresearchgate.net.

Coordination Chemistry: Synthesis of Metal Complexes with 2,4-Dithiouracil Ligands

2,4-Dithiouracil acts as a versatile ligand in coordination chemistry due to the presence of sulfur and nitrogen donor atoms. Its ability to coordinate with various metal ions leads to the formation of metal complexes with potentially interesting structures and properties.

General Synthetic Procedures for Dithiouracil (B10097) Metal Chelates

General procedures for synthesizing metal complexes with 2,4-dithiouracil typically involve the reaction of a metal salt with the 2,4-dithiouracil ligand in a suitable solvent system, often in the presence of a base. A common approach involves mixing aqueous solutions of the corresponding metal salts with the ligand dissolved in an organic solvent like DMSO, along with aqueous NaOH mdpi.compreprints.orgresearchgate.netpreprints.orgresearchgate.netresearchgate.netresearchgate.net. This method has been applied to synthesize complexes with metals such as Cu(II) and Au(III) mdpi.compreprints.orgresearchgate.netpreprints.orgresearchgate.netresearchgate.netresearchgate.net.

The stoichiometry of the metal-to-ligand ratio is a critical factor in determining the resulting complex structure. Ratios such as 1:4:2 (metal:ligand:base) have been reported for the synthesis of Cu(II) and Au(III) complexes mdpi.compreprints.orgresearchgate.netpreprints.orgresearchgate.netresearchgate.netresearchgate.net. The complexes often precipitate out of the solution and are then isolated by filtration, washing, and drying mdpi.compreprints.orgresearchgate.netpreprints.orgresearchgate.netresearchgate.netresearchgate.net.

2,4-Dithiouracil can exhibit various coordination modes, including monodentate coordination through sulfur or nitrogen atoms, or bidentate chelation involving nitrogen and sulfur atoms mdpi.compreprints.orgpreprints.orgpreprints.orgencyclopedia.pub. The specific coordination mode can depend on the metal ion, its oxidation state, and the reaction conditions. For instance, bidentate chelation through N3 and S2 has been observed in complexes with Cu(II), Cd(II), Hg(II), Pd(II), Pt(II), Pt(IV), Rh(III), and Ir(III) mdpi.compreprints.orgpreprints.org. Monodentate coordination through sulfur has been noted in complexes with Cu(I), Au(I), and Pt(IV) mdpi.compreprints.orgpreprints.org.

Synthesis of Copper(II) Complexes of 2,4-Dithiouracil

The synthesis of copper(II) complexes with 2,4-dithiouracil has been specifically investigated. A general procedure involves the dropwise addition of an aqueous solution of a copper(II) salt, such as Cu(CH₃COO)₂·H₂O, to a solution of 2,4-dithiouracil in DMSO that has been alkalized with aqueous NaOH mdpi.compreprints.orgpreprints.org. A metal-to-ligand-to-base molar ratio of 1:4:2 has been used for this synthesis mdpi.compreprints.orgpreprints.org.

Research findings indicate that 2,4-dithiouracil can form bidentate chelates with Cu(II) through the N3 and S2 atoms mdpi.compreprints.orgpreprints.org. Studies have characterized these complexes using various spectroscopic techniques, including NMR, ATR, and Raman spectroscopy, to determine their structures and coordination modes mdpi.compreprints.orgresearchgate.netpreprints.orgresearchgate.netresearchgate.net.

In addition to Cu(II), 2,4-dithiouracil also forms complexes with Cu(I). Reactions of copper(I) bromide with 2,4-dithiouracil in acetonitrile-methanol have been reported, sometimes in the presence of phosphine (B1218219) ligands like PPh₃ scispace.comresearchgate.net. These reactions can lead to the formation of different copper(I) complexes, including polymeric structures scispace.comresearchgate.net. The coordination in some Cu(I) complexes has been described as monodentate through sulfur mdpi.compreprints.orgpreprints.org.

Research on copper complexes with thiouracil derivatives, including 2,4-dithiouracil, has explored their potential biological activities, such as antimicrobial effects mdpi.compreprints.orgresearchgate.netpreprints.orgresearchgate.netresearchgate.net.

Synthesis of Gold(III) Complexes of 2,4-Dithiouracil

The synthesis of Gold(III) complexes with 2,4-dithiouracil (2,4-DTu) typically involves the reaction of a Gold(III) salt with the ligand in a suitable solvent system, often in the presence of a base. One reported general procedure involves mixing aqueous solutions of the corresponding metal salts with the ligand dissolved in DMSO and aqueous NaOH, using a metal-to-ligand-to-base molar ratio of 1:4:2. mdpi.compreprints.orgresearchgate.netpreprints.org Non-charged complexes synthesized via this method have been observed to precipitate out of the solution. mdpi.compreprints.orgpreprints.org The precipitated complexes are then collected by filtration, washed repeatedly with water, and dried. mdpi.compreprints.orgpreprints.org Drying over CaCl₂ for an extended period, such as two weeks, has been noted in the literature. mdpi.compreprints.org

For the synthesis of a specific Au(III) complex, ammonium (B1175870) tetrachloroaurate(III) hydrate (B1144303) ((NH₄)[AuCl₄]·H₂O) can be used as the metal source. preprints.org An aqueous solution of (NH₄)[AuCl₄]·H₂O is slowly added to a solution of 2,4-dithiouracil in dimethyl sulfoxide (B87167) (DMSO). preprints.org The ligand solution is typically alkalized beforehand with an aqueous solution of sodium hydroxide. preprints.org For instance, a reaction involved adding an aqueous solution containing 71.3 mg (0.2 mmol) of NH₄[AuCl₄]·H₂O in 5 mL of H₂O to a solution of 115.4 mg (0.8 mmol) of 2,4-dithiouracil in 5 mL of DMSO, where the ligand solution was previously alkalized with 64.0 mg (1.6 mmol) of NaOH in 5 mL of water. preprints.org

Characterization of the synthesized Gold(III) complexes has been performed using various spectroscopic techniques, including melting point determination, microwave plasma atomic emission spectrometry (MP-AES) for gold content, inductively coupled plasma optical emission spectrometry (ICP-OES) for sulfur content, attenuated total reflection (ATR), solution and solid-state NMR, and Raman spectroscopy. mdpi.compreprints.orgresearchgate.netresearchgate.net Analysis of the ¹H NMR spectrum of a gold complex in comparison to the free 2,4-dithiouracil ligand has shown multiple singlets, suggesting potential complexities in the resulting species or possible desulfurization of the ligand during the synthesis under alkaline conditions. preprints.orgpreprints.org It has been hypothesized that the presence of NaOH during the synthesis of the gold complex could lead to the replacement of sulfur atoms with oxygen, resulting in the formation of 2-thiouracil and uracil in the reaction mixture. preprints.orgpreprints.org

The coordination of 2,4-dithiouracil in metal complexes can involve binding through the N(3) and C=S moieties, forming a bidentate chelate. mdpi.compreprints.org However, monodentate coordination through sulfur has also been observed in some metal complexes, including those with Au(I). mdpi.com

Synthesis of Other Transition Metal Complexes (e.g., Rhodium(II), Iridium(III), Palladium(II), Platinum(II), Cadmium(II), Mercury(II), Gallium(III))

The synthesis of 2,4-dithiouracil complexes with other transition metals follows various methodologies depending on the specific metal center and its oxidation state.

Rhodium(II) and Iridium(III) Complexes: The synthesis of Rh(II) and Ir(III) complexes with this compound has been described, and their structures have been investigated using UV-Vis and IR spectroscopy. mdpi.compreprints.orgpreprints.orgnus.edu.sg The chelating ligands in these complexes are reported to bind to rhodium or iridium, forming octahedral structures. mdpi.compreprints.orgpreprints.org

Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II) complexes with this compound have also been synthesized and characterized. mdpi.compreprints.orgpreprints.orgnus.edu.sg In contrast to the octahedral structures observed for Rh and Ir, coordination with palladium and platinum typically leads to the formation of square planar complexes. mdpi.compreprints.orgpreprints.org In these divalent metal complexes, the ligand is anionic and utilizes the N(3) and C=S moieties for binding. mdpi.compreprints.orgpreprints.org Synthesis of cis-dihalogeno complexes of Pt(II) and Pd(II) with derivatives of 2-thiouracil, such as 6-tert-butyl-2-thiouracil, has been reported, with their coordination modes established by IR and NMR spectroscopy. researchgate.netencyclopedia.pubpreprints.orgpreprints.orgpreprints.org

Cadmium(II) Complexes: Cadmium(II) complexes with 2,4-dithiouracil have been synthesized. Studies involving the complexation of 2,4-dithiouracil with Cd(SeCN)₂ have been conducted. researchgate.net These reactions have been reported to form complexes of the type [M(SeCN)₂(DTU)], where M is Cd²⁺. researchgate.net Spectroscopic techniques, including IR, ¹H and ¹³C NMR in solution and solid-state ¹³C, ¹⁵N, and ¹¹³Cd NMR, have been used for characterization. researchgate.net Solid-state ¹³C NMR data suggested stronger cadmium bonding to thiouracil compared to mercury. researchgate.net Downfield shifts in the ¹³C NMR signal due to the C(6) carbon atom in complexes containing the deprotonated ligand compared to the protonated ligand indicate chelation through the N(3) and S donor atoms. tandfonline.com

Mercury(II) Complexes: Mercury(II) complexes with 2,4-dithiouracil have also been synthesized and studied. Similar to cadmium, complexes of the type [M(SeCN)₂(DTU)], where M is Hg²⁺, have been formed by reacting 2,4-dithiouracil with Hg(SeCN)₂. researchgate.net Spectroscopic analysis, including IR, ¹H and ¹³C NMR, has been employed for characterization. researchgate.net Another study reported the synthesis of a dinuclear complex, [(HgPh)₂(μ-dtu)], where dtuH₂ is 2,4(1H,3H)-pyrimidinedithione or this compound. researchgate.net In this complex, the coordination spheres around the mercury(II) atoms were described as [2+1], with dissimilar Hg...N secondary bonds. researchgate.net NMR spectroscopy, including ¹H, ¹³C, and ¹⁹⁹Hg NMR, was used to study these complexes in solution. researchgate.net Deprotonation reactions of 2-thiouracil with [2-(pyridin-2-yl)phenyl]mercury(II) acetate (B1210297) have also been investigated, highlighting structural and spectroscopic effects. capes.gov.br

Gallium(III) Complexes: Studies have explored the formation and properties of gallium(III) complexes with thiouracil derivatives, including 2-thiouracil and its substituted forms. researchgate.netmdpi.comnih.gov While direct synthesis of Ga(III) complexes specifically with 2,4-dithiouracil at higher concentrations isn't explicitly detailed in the provided snippets, research on gallium(III) complexation with other thiouracil derivatives provides insight into potential coordination behavior. These studies, often conducted in aqueous solutions, indicate that coordination mode and complex stability are pH-dependent, with nitrogen, sulfur, and oxygen atoms involved in coordination at higher pH levels. mdpi.comnih.gov The coordination sphere of the gallium ion can be complemented by hydroxido groups, with their number increasing with pH. mdpi.com

The synthesis of these transition metal complexes with 2,4-dithiouracil and its derivatives often involves mixing solutions of the metal salt and the ligand under controlled conditions, followed by isolation and characterization using various spectroscopic and analytical techniques. mdpi.compreprints.orgresearchgate.netpreprints.orgresearchgate.netnus.edu.sgresearchgate.nettandfonline.comfigshare.com

Here is a table summarizing some reported synthesis details for metal complexes with 2,4-dithiouracil or related thiouracil ligands:

Metal IonLigandMetal Salt UsedSolvent SystemMetal:Ligand:Base Ratio (if applicable)Coordination Mode (if reported)Reference
Au(III)2,4-Dithiouracil(NH₄)[AuCl₄]·H₂ODMSO/Aqueous NaOH1:4:2Bidentate (N3, C=S) possible mdpi.compreprints.orgresearchgate.netpreprints.org
Rh(II)This compoundNot specifiedNot specifiedNot specifiedOctahedral, Chelating (N3, C=S) mdpi.compreprints.orgpreprints.orgnus.edu.sg
Ir(III)This compoundNot specifiedNot specifiedNot specifiedOctahedral, Chelating (N3, C=S) mdpi.compreprints.orgpreprints.orgnus.edu.sg
Pd(II)This compoundNot specifiedNot specifiedNot specifiedSquare Planar, Chelating (N3, C=S, anionic ligand) mdpi.compreprints.orgpreprints.orgnus.edu.sg
Pt(II)This compoundNot specifiedNot specifiedNot specifiedSquare Planar, Chelating (N3, C=S, anionic ligand) mdpi.compreprints.orgpreprints.orgnus.edu.sg
Cd(II)2,4-DithiouracilCd(SeCN)₂Not specifiedNot specifiedChelation through N(3) and S researchgate.nettandfonline.com
Hg(II)2,4-DithiouracilHg(SeCN)₂ or Hg(OAc)₂Not specified / WaterNot specified[M(SeCN)₂(DTU)], Dinuclear [(HgPh)₂(μ-dtu)] researchgate.netresearchgate.net
Ga(III)Thiouracil derivatives (e.g., 2-thiouracil)Ga(III) ions (source not always specified)Aqueous solutionsVaries with pHpH-dependent, N, S, O involved at higher pH researchgate.netmdpi.comnih.gov

Note: The table includes information on thiouracil derivatives where specific data on 2,4-dithiouracil was limited but provides relevant context for coordination behavior.

Comprehensive Structural Elucidation and Characterization of 2,4 Dithiouracil and Its Coordination Compounds

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the comprehensive structural elucidation of organic ligands like 2,4-dithiouracil and their resulting metal complexes. These techniques offer complementary information about the electronic and vibrational properties of the molecules, aiding in the confirmation of proposed structures and the investigation of coordination modes.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These vibrations are related to the functional groups present and the bonding within the molecule. Changes in the vibrational spectra upon complexation can indicate which atoms of the ligand are involved in coordination to the metal center.

The IR and Raman spectra of 2,4-dithiouracil exhibit characteristic bands corresponding to various stretching and bending vibrations of the C=S, C=C, C-N, N-H, and ring systems. mdpi.comnih.govias.ac.inacs.orgresearchgate.netglobalauthorid.com For example, bands associated with the ν(C-H) stretching vibration are observed in the range of 3000-3100 cm⁻¹. mdpi.com The ν(C=C) stretching vibration also gives rise to characteristic bands. mdpi.com

Upon complexation of 2,4-dithiouracil with metal ions, shifts in the frequencies and changes in the intensities of certain vibrational bands are expected. These changes can provide insights into the coordination mode of the ligand. For instance, shifts in bands related to the C=S stretching vibration can indicate coordination through the sulfur atom. preprints.org Vibrational spectroscopy data for 2,4-dithiouracil and its metal complexes are often compared to understand the impact of metal binding on the ligand's electronic structure and bonding. mdpi.comresearchgate.net

Table 3: Selected Vibrational Spectroscopy Data (cm⁻¹) for 2,4-Dithiouracil

Vibration ModeRaman (cm⁻¹)ATR (cm⁻¹)
ν(C-H)3080 mdpi.com3080 mdpi.com
ν(C=C)1547 mdpi.com1565 mdpi.com
ν(C=S)1254 preprints.org1252 preprints.org

Note: Data is representative and may vary slightly depending on the physical state and measurement conditions.

Attenuated Total Reflection (ATR) Infrared Spectroscopy

ATR-IR spectroscopy is a surface-sensitive technique used to obtain infrared spectra of solid or liquid samples without extensive preparation. Studies on 2,4-dithiouracil and its metal complexes, such as those with Au(III) and Cu(II), have utilized ATR to analyze their vibrational modes. The ATR spectra of 2,4-dithiouracil show a band at 3080 cm⁻¹ corresponding to ν(C-H) stretching vibrations, with a shoulder at 3096 cm⁻¹. mdpi.compreprints.org In the Au complex, the ν(C-H) bands were observed at 3064 cm⁻¹, while for the Cu complex, they appeared at 3078 cm⁻¹. mdpi.compreprints.org The ν(C=C) stretching vibration in 2,4-dithiouracil is observed at 1565 cm⁻¹. mdpi.compreprints.org For the Au and Cu complexes, these bands are found at 1539 cm⁻¹ and 1546 cm⁻¹, respectively. mdpi.compreprints.org Indications for a C=S bond in 2,4-dithiouracil and its Au complex are present in the Raman and ATR bands in the range of 1252–1254 cm⁻¹. mdpi.com ATR spectroscopy has been employed alongside other techniques to characterize the structures of novel metal complexes of 2,4-dithiouracil and its derivatives. preprints.orgpreprints.orgresearchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by providing information about different molecular vibrations, particularly those involving symmetric stretching modes and non-polar bonds. Raman spectra of solid 2,4-dithiouracil have been recorded and analyzed. researchgate.netnih.gov The Raman spectrum of 2,4-dithiouracil shows a band at 3080 cm⁻¹ and a second band at 3097 cm⁻¹, corresponding to ν(C-H) stretching. mdpi.compreprints.org The ν(C=C) stretching in 2,4-dithiouracil is observed at 1547 cm⁻¹. mdpi.compreprints.org For the Au complex, Raman bands for ν(C-H) were found at 3066 cm⁻¹, and for the Cu complex, they were at 3018 cm⁻¹. mdpi.compreprints.org The ν(C=C) bands for the Au and Cu complexes were observed at 1544 cm⁻¹ and 1546 cm⁻¹, respectively. mdpi.compreprints.org Raman and ATR bands in the range 1252–1254 cm⁻¹ indicate the presence of a C=S bond in 2,4-dithiouracil and its Au complex. mdpi.com Resonance Raman spectroscopy has also been used to study the electronic transitions and short-time structural dynamics of 2,4-dithiouracil in its excited states. pku.edu.cn

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is another widely used technique for obtaining vibrational spectra. FT-IR spectra of solid 2,4-dithiouracil have been recorded. researchgate.netnih.gov Studies combining FT-IR with Raman spectroscopy and Density Functional Theory (DFT) calculations have been performed to analyze the vibrational spectra of 2,4-dithiouracil and its cation and anion forms. researchgate.netnih.gov These studies help in the assignment of fundamental vibrational frequencies and understanding the effect of ionization on the molecular structure and charge distribution.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, is used to study the electronic transitions within a molecule, typically involving π to π* and n to π* transitions. UV-Vis spectroscopy has been employed in the characterization of 2,4-dithiouracil and its metal complexes. mdpi.compreprints.orgpreprints.orgencyclopedia.pubnih.govpreprints.orgmdpi.com The UV absorption spectrum of 2,4-dithiouracil in acetonitrile (B52724) has been deconvoluted into four bands. pku.edu.cn These bands, observed at approximately 358 nm (A band), 338 nm (B band), 301 nm (C band), and 278 nm (D band), have been assigned to specific electronic transitions (S₀→S₂, S₀→S₆, S₀→S₇, and S₀→S₈, respectively) based on resonance Raman intensities and theoretical calculations. pku.edu.cn UV-Vis spectroscopy is also used to investigate the interaction of metal complexes with biological targets like DNA. nih.govpreprints.org

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) provides information about the ionization energies of a molecule, which relate to the energies of its molecular orbitals. Photoelectron studies involving 2,4-dithiouracil, along with 2-thiouracil (B1096) and 4-thiouracil (B160184), have been conducted. preprints.orgresearchgate.netacs.org These studies reveal distinct connections stemming from the ionization of electron pairs at the sulfur atoms and the pyrimidine (B1678525) π-system. preprints.orgresearchgate.net

X-ray Diffraction Analysis of 2,4-Dithiouracil Crystal Structure

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystal lattice. The crystal structure of 2,4-dithiouracil was determined as early as 1967. mdpi.compreprints.orgresearchgate.netacs.org Studies have analyzed the crystal packing and energetic features of 2,4-dithiouracil using high-quality X-ray diffraction data. acs.org Unlike some other uracil (B121893) derivatives that form hydrogen-bonded layers stabilized by π-stacking, 2,4-dithiouracil exhibits a more complex three-dimensional network involving N–H···S and C–H···S contacts. acs.org While the crystal structure of the free ligand is established, attempts to obtain single crystals suitable for X-ray diffraction analysis of specific 2,4-dithiouracil metal complexes, such as those with Au(III) and Cu(II), have been reported as unsuccessful. preprints.orgresearchgate.net However, X-ray diffraction has been used to determine the structures of complexes with related thiouracil and uracil derivatives, providing insights into potential coordination geometries. mdpi.comcdnsciencepub.com

Elemental Composition Analysis of Dithiouracil (B10097) Complexes (e.g., by MP-AES, ICP-OES)

Elemental analysis is essential for confirming the composition of synthesized compounds, particularly metal complexes. Techniques such as Microwave Plasma Atomic Emission Spectrometry (MP-AES) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are commonly used for determining the metal and non-metal content in complexes. MP-AES has been used to determine the content of metals like copper and gold in their complexes with 2,4-dithiouracil. mdpi.compreprints.orgpreprints.orgresearchgate.netresearchgate.netresearchgate.net ICP-OES has been applied for the determination of sulfur content in these complexes. mdpi.compreprints.orgpreprints.orgresearchgate.netresearchgate.netresearchgate.net These analytical data, alongside spectroscopic results, help in proposing tentative average compositions for the metal complexes. mdpi.compreprints.org

Computational Chemistry and Theoretical Modeling of 2,4 Dithiouracil

Quantum Chemical Studies on 2,4-Dithiouracil Tautomerism

Tautomerism is a fundamental property of heterocyclic compounds like 2,4-dithiouracil, involving the interconversion between different structural isomers through the migration of a proton and rearrangement of double bonds. For DTU, this primarily concerns the equilibrium between dithion and dithiol forms. Quantum chemical calculations are essential for characterizing these tautomers and determining their relative stabilities.

Theoretical Energy Profiles and Stability of Dithion and Dithiol Tautomers

Quantum chemical studies have investigated the potential energy surfaces associated with the tautomerization of 2,4-dithiouracil to determine the relative stabilities of its various tautomeric forms. Research indicates that the dithion tautomer (with two thione groups, C=S) is generally the most stable form in the gas phase, in solution, and in the crystal state. aip.orgmdpi.com This is considered the canonical form of 2,4-dithiouracil. aip.org

Studies employing quantum chemical calculations have explored six tautomers of 2,4-dithiouracil. mdpi.com The dithion tautomer was found to possess the lowest energy. mdpi.com The energy difference between the most stable dithion tautomer and the second most stable tautomer (identified as dithiol 2 in one study) was reported to be approximately 28 kJ mol⁻¹. mdpi.com Theoretical calculations on related thiouracil derivatives also support the prevalence of the thione or oxo-thione forms as the most stable tautomers. researchgate.net

The relative stability of tautomers can be influenced by the environment, such as the gas phase versus solution mdpi.com. While the dithion form is generally favored, theoretical studies help quantify the energy differences and understand the factors that govern the tautomeric equilibrium.

Conformational Analysis of 2,4-Dithiouracil Isomers

Conformational analysis focuses on the different spatial arrangements a molecule can adopt due to rotation around single bonds ucalgary.casolubilityofthings.com. While the pyrimidine (B1678525) ring structure of 2,4-dithiouracil provides a relatively rigid core, the exocyclic sulfur atoms and attached hydrogen atoms can have different orientations, leading to various conformers.

Computational studies explore these different spatial arrangements to identify the lowest energy conformers and the energy barriers between them solubilityofthings.comlumenlearning.com. This analysis helps understand the flexibility of the molecule and how its shape might change, which can be important for its interactions with other molecules. Although specific detailed conformational analysis studies focusing solely on 2,4-dithiouracil isomers were not extensively detailed in the search results beyond the tautomeric forms, the principles of conformational analysis are applicable to the different tautomers, particularly regarding the orientation of the S-H bonds in the dithiol forms or the potential for ring puckering, although the pyrimidine ring is generally considered planar or nearly planar in its most stable forms acs.orgresearchgate.net.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in chemistry for investigating the electronic structure, geometry, and spectroscopic properties of molecules mdpi.com. It offers a balance between computational cost and accuracy, making it suitable for studying molecules like 2,4-dithiouracil and its ionized forms.

Vibrational Spectra Predictions for 2,4-Dithiouracil, its Cations, and Anions

DFT calculations have been extensively used to predict the vibrational spectra of 2,4-dithiouracil, including its neutral, cationic (DTU⁺), and anionic (DTU⁻) forms science.govnih.gov. These predictions, typically in the form of vibrational frequencies and intensities (for IR and Raman spectroscopy), are invaluable for assigning experimental spectra and understanding the molecular vibrations.

Studies have employed DFT methods, such as the B3LYP functional with appropriate basis sets, to compute optimized molecular geometries and fundamental vibrational frequencies science.govnih.gov. The calculated frequencies are often scaled to achieve better agreement with experimental IR and Raman spectra science.govnih.gov.

Research has shown that ionization of the DTU molecule leads to changes in atomic charges and bond lengths, which in turn affect the vibrational modes nih.gov. For instance, upon anionic radicalization, the C5-C6 bond length increases, losing some double bond character, while the C4-C5 bond length decreases nih.gov. These structural changes are reflected in the calculated and observed vibrational spectra. The anionic DTU radical has been found to be the most stable among the ionized species studied nih.gov.

Molecular Geometry and Electronic Structure Elucidation

DFT calculations are a primary tool for determining the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) and electronic structure (charge distribution, molecular orbitals, etc.) of 2,4-dithiouracil and its various forms mdpi.com.

Studies have used DFT to compute optimized geometries, and these theoretical structures have been compared with experimental data, such as X-ray diffraction results, to validate the computational methods mdpi.com. The agreement between calculated and experimental geometries supports the reliability of DFT for describing the molecular structure of DTU mdpi.com.

DFT also provides insights into the electronic structure, including atomic charges and frontier molecular orbitals (HOMO and LUMO) mdpi.com. These properties are crucial for understanding the molecule's reactivity and interactions. For example, changes in atomic charges upon ionization of DTU have been investigated using DFT, showing increases in charge on nitrogen atoms (N1 and N3) and decreases on sulfur atoms (S8 and S10) upon addition of an electron nih.gov.

Solvation and Hydration Effects on 2,4-Dithiouracil Molecular Structure

The surrounding environment, particularly solvation by water, can significantly influence the structure and properties of a molecule nih.govresearchgate.net. Computational studies using DFT and other quantum chemical methods have explored the effects of solvation and hydration on the molecular structure of 2,4-dithiouracil.

Microsolvation studies, which involve simulating the interaction of DTU with a limited number of explicit water molecules, provide insights into the formation of hydration shells and the resulting changes in molecular parameters nih.govresearchgate.net. These studies can reveal how water molecules arrange around DTU and how these interactions affect bond lengths, atomic charges, and the relative stability of tautomers nih.gov.

Continuum solvation models, which represent the solvent as a continuous dielectric medium, are also used in conjunction with DFT to account for bulk solvent effects acs.org. These models can help assess the influence of solvent polarity on the tautomeric equilibrium and electronic transitions acs.orgorientjchem.org. Research on related thiouracils indicates that solvation can affect the relative energies of tautomers orientjchem.org.

Studies on the hydration of thiouracils, including 2,4-dithiouracil, have shown that water distribution around the molecule can slightly differ compared to uracil (B121893) nih.gov. Trends in bond lengths and atomic charges upon hydration have been established through these computational investigations nih.gov.

Computational Studies of Metal Ion Complexation with Dithiouracil (B10097) (e.g., Copper(I) Cation)

Computational studies, often employing DFT, have explored the complexation behavior of 2,4-dithiouracil with various metal ions, including copper cations. These investigations aim to determine the favored coordination modes, structural characteristics, and the relative stabilities of the resulting complexes.

DFT calculations have been utilized to examine the structures and comparative stabilities of complexes formed between Cu²⁺ and Cu⁺ and uracil, 2-thiouracil (B1096), 4-thiouracil (B160184), and 2,4-dithiouracil. mdpi.compreprints.orgpreprints.org These studies provide theoretical support for understanding the coordination preferences of this compound. The coordination of the 2,4-dithiouracil ligand can occur in various ways, including monodentate coordination through one of its donor atoms (sulfur or nitrogen), bidentate coordination forming a chelate ring, or bridging modes connecting multiple metal centers. preprints.orgpreprints.org

For copper(I) complexes, DFT/B3LYP computational techniques have been used to describe the structural, bonding, and electronic properties of model complexes containing 2,4-dithiouracil. researchgate.net Calculations have predicted the interaction energies of the 2,4-dithiouracil ligand with the Cu(I) center to be in the range of approximately 13–16 kcal mol⁻¹. researchgate.net The coordination can be further stabilized by hydrogen bonding interactions. researchgate.net Experimental studies, complemented by theoretical calculations, have shown that 2,4-dithiouracil can act as a unidentate ligand coordinating through a sulfur atom in certain copper(I) complexes, leading to a tetrahedral coordination environment around the metal center. researchgate.net In other instances, it can act as an S,S-donor in dinuclear copper(I) complexes with different bridging motifs. researchgate.net

These computational investigations are crucial for elucidating the complex coordination chemistry of 2,4-dithiouracil with metal ions, providing a theoretical framework to interpret experimental observations and predict the behavior of new complexes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-dependent view of molecular systems, allowing for the study of dynamic processes such as fragmentation and excited-state relaxation. These simulations complement static quantum chemical calculations by exploring the potential energy surface beyond equilibrium geometries.

Fragmentation Dynamics and Energy-Resolved Mass Spectra Prediction of this compound Ions

Molecular dynamics simulations have been applied to study the fragmentation dynamics of thionated uracil cations, offering insights into their dissociation pathways upon ionization. While studies specifically on 2,4-dithiouracil cations are less prevalent in the search results, investigations on isomers like 2-thiouracil and 4-thiouracil provide a relevant framework.

Molecular dynamics simulations at the semiempirical OM2 level have been used to study the fragmentation dynamics of the cations of 2-thiouracil and 4-thiouracil following vacuum ultraviolet (VUV) induced dissociative photoionization. chemrxiv.org These simulations allowed for the calculation of energy-resolved mass spectra and breakdown diagrams for these isomers. chemrxiv.org Notably, the major fragments observed were different for 2-thiouracil (69 amu, C₃NH₃O⁺) and 4-thiouracil (85 amu, C₃NH₃S⁺), highlighting the influence of sulfur substitution position on fragmentation pathways. chemrxiv.org MD simulations provide direct mechanistic insight into these fragmentation processes. chemrxiv.org

General methods for predicting mass spectra using molecular dynamics simulations, such as QCxMS and QCEIMS, have been developed. nih.govescholarship.orgnih.govpreprints.org These methods compute fragmentation and rearrangement reactions "on-the-fly" using Born-Oppenheimer molecular dynamics simulations, often employing semiempirical Hamiltonians for computational efficiency. nih.govpreprints.org They can model collision-induced dissociation (CID) spectra by simulating collisions between precursor ions and neutral gas atoms, providing insights into collision kinetics and fragmentation pathways. nih.govdokumen.pub While these methods are general, they are applicable in principle to predict the mass spectra and understand the fragmentation dynamics of this compound ions. The accuracy of predicted mass spectra can be influenced by the level of theory and the inclusion of excited electronic states in the dynamics. nih.gov

Excited-State Relaxation Dynamics and Pathways

The excited-state relaxation dynamics of thionated nucleobases, including 2,4-dithiouracil, are of significant interest due to their distinct photophysical properties compared to natural nucleobases, particularly their efficient intersystem crossing and high triplet yields. nih.govacs.orgrsc.org Molecular dynamics simulations, often nonadiabatic, are essential tools for unraveling these ultrafast processes and identifying the relaxation pathways.

Studies on the excited-state dynamics of 2-thiouracil using nonadiabatic dynamics simulations (e.g., SHARC method with MS-CASPT2 level of theory) have provided detailed insights into its relaxation pathways after UV excitation. nih.govacs.orgmdpi.com These simulations indicate that after excitation to the bright S₂ (¹ππ) state, rapid internal conversion to the S₁ (¹nπ) state occurs. nih.govacs.orgmdpi.comnih.gov From the S₁ state, intersystem crossing to the triplet manifold (T₂ and T₁) takes place efficiently. nih.govacs.org Both indirect (S₁ → T₂ → T₁) and direct (S₁ → T₁) pathways contribute to intersystem crossing, with the indirect pathway often being predominant. nih.gov The time constants for these processes, such as the S₂ → S₁ internal conversion and the subsequent intersystem crossing, have been determined through these simulations and compared with experimental results. nih.govmdpi.comnih.govrsc.org

While detailed nonadiabatic dynamics simulations specifically for 2,4-dithiouracil were not extensively found in the immediate search results, experimental evidence suggests that 2,4-dithiouracil also exhibits ultrafast near-unity triplet yield upon photoexcitation, similar to 2-thiouracil. nih.govacs.org This implies that similar efficient intersystem crossing pathways involving singlet and triplet excited states are likely operative in 2,4-dithiouracil as well. Computational studies employing nonadiabatic molecular dynamics would be crucial to map out the specific excited-state relaxation pathways and determine the associated time scales for 2,4-dithiouracil, building upon the understanding gained from studies on 2-thiouracil. The principles and methodologies established in the studies of 2-thiouracil's excited-state dynamics are directly transferable to the investigation of 2,4-dithiouracil.

Molecular Mechanisms and Biological Interactions of 2,4 Dithiouracil Non Clinical Investigations

In Vitro Antimicrobial Activity Studies

Investigations have assessed the antimicrobial potential of 2,4-dithiouracil and its metal complexes against a range of bacterial and yeast strains using in vitro methods such as the agar (B569324) diffusion method and serial dilution mdpi.comresearchgate.netthieme-connect.commdpi.com.

Efficacy against Gram-Positive Bacterial Strains

Studies have evaluated the activity of 2,4-dithiouracil and its derivatives against several Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, Listeria monocytogenes, Bacillus subtilis, and Bacillus cereus mdpi.comresearchgate.net. Some thiouracil derivatives have demonstrated potent activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis researchgate.netingentaconnect.comresearchgate.netfigshare.com. For instance, certain coumarin-modified thiouracil derivatives showed strong inhibitory effects against B. amyloliquefaciens and B. subtilis figshare.comtandfonline.com. In one study, a specific thiouracil derivative (compound TD4) exhibited potent activity against Staphylococcus aureus with MIC values significantly lower than previously reported for other thiouracil derivatives researchgate.net. Another study noted that metal complexes of 2,4-dithiouracil, particularly with Au(III), showed increased antimicrobial activity against Staphylococcus aureus ATCC 25923 and Enterococcus faecalis ATCC 19433 compared to the free ligand mdpi.compreprints.org.

Efficacy against Gram-Negative Bacterial Strains

The efficacy of 2,4-dithiouracil and its complexes has also been tested against Gram-negative bacteria such as Escherichia coli, Salmonella enterica, Pseudomonas aeruginosa, Proteus vulgaris, and Klebsiella pneumoniae mdpi.comresearchgate.net. While some thiouracil derivatives have shown activity against Gram-negative bacteria like Escherichia coli and Pseudomonas species mdpi.com, others, such as compound TD4, displayed no significant antibacterial activity against Gram-negative strains with MIC values exceeding 256 µg/mL researchgate.net. Metal complexation can influence activity; the 2,4-dithiouracil complex with Au(III) showed a stronger effect against Klebsiella pneumoniae ATCC 13883 compared to the free ligand, but no change in activity was observed against Escherichia coli ATCC 8739 mdpi.compreprints.org. The Cu(II) complex of 2,4-dithiouracil showed slight improvement in antimicrobial effect on Escherichia coli ATCC 8739 and Salmonella enterica ssp. enterica ser. Enetritidis ATCC 13076 mdpi.com.

Efficacy against Yeast Strains

In vitro studies have also investigated the activity of 2,4-dithiouracil and its complexes against yeast strains, including Candida albicans and Saccharomyces cerevisiae mdpi.comresearchgate.net. Some thiouracil derivatives have demonstrated antifungal activity against Candida albicans mdpi.comazpharmjournal.comresearchgate.net. For instance, certain thiouracil-based sulfonamides exhibited promising antifungal activity against Candida albicans azpharmjournal.comresearchgate.net. The activity against Saccharomyces cerevisiae was tested for 2,4-dithiouracil and its metal complexes, with Saccharomyces cerevisiae being more resistant to the activity of the Cu(II) complex compared to the free ligand mdpi.com.

Modulation of Antimicrobial Activity through 2,4-Dithiouracil Metal Complexation

The complexation of 2,4-dithiouracil with metal ions has been shown to modulate its antimicrobial activity mdpi.comresearchgate.netpreprints.orgdntb.gov.uaencyclopedia.pub. Studies involving Cu(II) and Au(III) complexes of 2,4-dithiouracil have demonstrated that the resulting complexes can exhibit altered antimicrobial profiles compared to the free ligand mdpi.compreprints.org. The addition of Au(III) to 2,4-dithiouracil led to a stronger antimicrobial effect against several tested microorganisms, including Staphylococcus aureus and Enterococcus faecalis, and Klebsiella pneumoniae, although no change was noted for Escherichia coli mdpi.compreprints.org. The Cu(II) complex showed a slight improvement in activity against some strains like Staphylococcus aureus and Escherichia coli, but tested less active than the ligand against Pseudomonas aeruginosa and Saccharomyces cerevisiae mdpi.com. These findings suggest that the specific metal ion and the resulting complex structure play a role in the observed antimicrobial effects mdpi.compreprints.org.

Here is a summary of some in vitro antimicrobial activity findings:

Compound/ComplexMicroorganismEffect/ActivityReference
2,4-Dithiouracil + Au(III)Staphylococcus aureus ATCC 25923Increased antimicrobial effect vs. ligand mdpi.compreprints.org
2,4-Dithiouracil + Au(III)Enterococcus faecalis ATCC 19433Increased antimicrobial effect vs. ligand mdpi.compreprints.org
2,4-Dithiouracil + Au(III)Klebsiella pneumoniae ATCC 13883Increased antimicrobial effect vs. ligand mdpi.compreprints.org
2,4-Dithiouracil + Au(III)Escherichia coli ATCC 8739No change in activity vs. ligand mdpi.compreprints.org
2,4-Dithiouracil + Cu(II)Staphylococcus aureus ATCC 25923Slightly improved antimicrobial effect vs. ligand mdpi.com
2,4-Dithiouracil + Cu(II)Escherichia coli ATCC 8739Slightly improved antimicrobial effect vs. ligand mdpi.com
2,4-Dithiouracil + Cu(II)Pseudomonas aeruginosa ATCC 9027More resistant to complex vs. ligand mdpi.com
2,4-Dithiouracil + Cu(II)Saccharomyces cerevisiaeMore resistant to complex vs. ligand mdpi.com
Thiouracil derivative (TD4)Staphylococcus aureusPotent antibacterial activity researchgate.net
Thiouracil derivative (TD4)Gram-negative bacteriaNo obvious antibacterial activity researchgate.net
Coumarin-modified thiouracilB. amyloliquefaciensStrong inhibitory effect figshare.comtandfonline.com
Coumarin-modified thiouracilB. subtilisStrong inhibitory effect figshare.comtandfonline.com
2-Thiouracil-5-sulfonamidesCandida albicansPromising antifungal activity azpharmjournal.comresearchgate.net

In Vitro Antineoplastic and Cytotoxic Activity Studies (Cell Line Based)

Research has also explored the potential antineoplastic and cytotoxic activities of 2,4-dithiouracil and its derivatives using various cancer cell lines preprints.orgnih.govmdpi.compreprints.orgaphrc.orgsciety.orginformahealthcare.comijpbs.com. These studies often involve evaluating the inhibitory effects on cell proliferation or viability.

Inhibitory Effects on Human Cervical Carcinoma Cell Lines (e.g., HeLa)

Human cervical carcinoma cell lines, such as HeLa, are commonly used to assess the in vitro cytotoxic effects of potential anticancer agents preprints.orgnih.govmdpi.compreprints.orgsciety.orginformahealthcare.comijpbs.com. Studies have shown that certain thiouracil-based compounds can exhibit cytotoxic activity against HeLa cells nih.govmdpi.compreprints.orgsciety.orginformahealthcare.com. For example, novel thiouracil-based drugs, including a 9H derivative, have demonstrated significant antitumor activity against HeLa cells with low IC50 values nih.govmdpi.com. Metal complexes incorporating thiouracil derivatives, including 2,4-dithiouracil, have also been investigated for their cytotoxic properties against HeLa cells preprints.orgpreprints.orgsciety.org. The results suggest that incorporating metal ions like Cu(II) and Au(III) into the structure of thiouracil derivatives can enhance their cytotoxic effects on HeLa cells preprints.orgpreprints.org. Notably, some of these metal complexes have shown a stronger inhibitory effect on cancer cell proliferation compared to normal cells preprints.orgpreprints.org.

Here is a summary of some in vitro cytotoxic activity findings against HeLa cells:

Compound/ComplexCell LineActivity Metric (e.g., IC50)FindingReference
Thiouracil-based 9H derivativeHeLaIC50 = 0.19 µMHigh cytotoxicity mdpi.com
Metal complexes with thiouracil derivatives (Cu(II), Au(III))HeLaEnhanced cytotoxic effectsIncorporating metal ions enhanced activity compared to free ligand preprints.orgpreprints.org
Metal complexes with thiouracil derivativesHeLaStronger inhibitory effectMore inhibitory effect on cancer cells compared to normal cells preprints.orgpreprints.org

Differential Cytotoxicity Towards Cancer Cells versus Normal Cells

Research has explored the cytotoxic potential of 2,4-dithiouracil and its derivatives, including metal complexes, with a focus on differential effects on cancer cells compared to normal cells. Studies have shown that certain metal complexes incorporating thiouracil derivatives, including 2,4-dithiouracil, exhibit stronger inhibitory effects on cancer cell proliferation than on normal cells. preprints.org For instance, investigations into the cytotoxic activity of Cu(II) and Au(III) complexes with 2,4-dithiouracil, alongside other thiouracil derivatives, against human cervical carcinoma cells (HeLa) and normal kidney cells from the African green monkey, demonstrated enhanced cytotoxic effects upon metal incorporation. preprints.org Notably, these complexes generally showed a stronger impact on tumor cell lines compared to normal cell lines. preprints.org While the 2,4-dithiouracil ligand itself showed less cytotoxicity against the tumor cell line compared to its complexes, the Au(III) complex proved to be a more potent cytotoxic agent. preprints.org Other studies on substituted thiourea (B124793) derivatives have also indicated the potential for selective cytotoxicity towards cancer cells over normal cells. nih.govnih.gov

Influence of Metal Ions (e.g., Copper(II), Gold(III), Palladium(II)) on Cytotoxic Potency of 2,4-Dithiouracil Derivatives

The complexation of 2,4-dithiouracil and its derivatives with metal ions, such as Copper(II), Gold(III), and Palladium(II), has been shown to significantly influence their cytotoxic potency. Studies investigating Cu(II) and Au(III) complexes with 2,4-dithiouracil have demonstrated that the incorporation of these metal ions enhances the cytotoxic effects of the compounds. preprints.org Specifically, the addition of Au(III) increased the cytotoxic activity of the 2,4-dithiouracil ligand, and the addition of Cu(II) to the complex led to an even lower CD50 value against the normal cell line. preprints.org Against the tumor cell line, the Au(III) complex of 2,4-dithiouracil was found to be a stronger cytotoxic agent compared to the ligand alone. preprints.org The coordination of 2,4-dithiouracil with metals like Rh(II), Ir(III), Pd(II), and Pt(II) has also been explored, with structural analysis suggesting binding through the N(3) and C=S moieties. mdpi.compreprints.org

Biomolecular Interactions and Mechanistic Insights (Non-Clinical/Theoretical)

Interactions with Nucleic Acids (DNA and RNA)

Dithiouracil (B10097) and its related thiouracil derivatives interact with nucleic acids, influencing their structure and stability. These interactions are crucial for understanding the biological activities of these compounds. Thio-substituted uracil (B121893) derivatives, including 2,4-dithiouracil, can be incorporated into nucleic acids. nih.gov

Structural and Thermodynamic Effects on DNA:RNA Microhelices

Studies utilizing computational methods, such as Density Functional Theory (DFT), have investigated the effects of thiouracil compounds, including 2,4-dithiouracil, on the structure and thermodynamics of DNA:RNA hybrid microhelices. These studies have shown that the incorporation of thio-substituted uracil can slightly deform the helical and backbone parameters of DNA:RNA hybrids compared to those with unsubstituted uracil, particularly with 2,4-dithiouridine (B23725). nih.govnih.govmdpi.com Despite potentially forming weaker Watson-Crick base pairs, thio-substitution, especially with 2,4-dithiouridine, can significantly increase the dipole moment of A-type microhelices and affect parameters like rise and propeller twist. nih.govnih.govmdpi.com While 2-thiouridine (B16713) has been found to stabilize U:A base pairs and destabilize U:G wobble pairs in RNA duplexes, the specific structural and thermodynamic effects of 2,4-dithiouridine in various nucleic acid contexts are areas of ongoing research. mdpi.comoup.comoup.com

Base Pairing Specificity and Wobble Interactions of Thiouridine Analogues

Thiouridine analogues, structurally related to this compound through the thiolation of uracil, exhibit altered base pairing specificity and influence wobble interactions. 2-thiouridine (s²U) preferentially hybridizes with adenosine (B11128) (A) and restricts wobble pairing with guanosine (B1672433) (G) due to less effective hydrogen bonding between the N(1)H donor of guanine (B1146940) and the sulfur acceptor in 2-thiouracil (B1096). oup.comnih.gov This enhanced thermodynamic stability of s²U-containing RNA duplexes with A is a notable characteristic. oup.com While early ideas suggested restricted wobble pairing with guanosine for 2-thiouridine, later biological studies indicated that tRNAs with anticodons containing 5-substituted 2-thiouridines can efficiently recognize synonymous mRNA codons ending in both A and G. nih.govmdpi.com The presence of both a sulfur atom at the C2 position and a substituent at the C5 position of uracil is suggested to regulate the binding to adenosine or guanosine. nih.gov

Role of Sulfur Modification in tRNA Structure, Stability, and Codon-Anticodon Recognition

Sulfur modifications, such as those found in thiouridine derivatives present in transfer RNA (tRNA), play a critical role in tRNA structure, stability, and the accuracy and efficiency of codon-anticodon recognition during protein synthesis. Sulfur-containing nucleosides are introduced into tRNA post-transcriptionally and are essential for proper recognition of codons in mRNA or stabilization of tRNA structure. nih.govmdpi.commdpi.comfrontiersin.org 2-thiouridine derivatives (s²U) at the wobble position (position 34) are particularly important for tuning the translation process through codon-anticodon interactions. oup.comnih.govnih.govrsc.org The rigid conformation often adopted by s²U at the wobble position, favorably in the C3'-endo form, contributes to a preference for base pairing with A-ending codons. mdpi.com This can lead to enhanced thermodynamic stability of s²U-containing RNA duplexes with A compared to U-A pairs. oup.com Sulfur modifications outside the anticodon loop can also improve tRNA structural stability, while those within the anticodon loop are generally important for translational fidelity and efficiency. mdpi.com The biosynthesis of these sulfur modifications involves complex pathways and specific modification enzymes. nih.govmdpi.comfrontiersin.org

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound1712448
2,4-Dithiouracil1712448
2-Thiouracil1269845
4-Thiouracil (B160184)2734394
Uracil1153
Adenosine60961
Guanosine765
Cytidine617
Thymine1135
2-Thiouridine1269846
4-Thiouridine3032615
2,4-DithiouridineNot readily available in search results
Copper(II)6326007
Gold(III)16685242
Palladium(II)60932

Data Table: Cytotoxic Activity of 2,4-Dithiouracil and Metal Complexes

Based on the search results, a specific comprehensive data table with CD50 values for 2,4-dithiouracil and its metal complexes against various cell lines was not fully available across different sources. However, one source preprints.org provides some comparative information on cytotoxic effects.

CompoundCell Line (Cancer)Cell Line (Normal)Relative Cytotoxic Effect (Cancer vs. Normal)NotesSource
2,4-DithiouracilHuman cervical carcinoma (HeLa)Normal kidney (African green monkey)Lower cytotoxicity than complexesLess potent than Au(III) complex preprints.org
2,4-Dithiouracil-Cu(II) ComplexHuman cervical carcinoma (HeLa)Normal kidney (African green monkey)Stronger inhibition of cancer cellsEnhanced cytotoxic effects vs. ligand preprints.org
2,4-Dithiouracil-Au(III) ComplexHuman cervical carcinoma (HeLa)Normal kidney (African green monkey)Stronger inhibition of cancer cellsMore potent cytotoxic agent vs. ligand preprints.org

Data Table: Thermodynamic Stability of RNA Duplexes with Thiouridine Analogues

Based on the search results, comparative thermodynamic data for RNA duplexes containing thiouridine analogues is available, particularly for 2-thiouridine (s²U).

Duplex TypeBase PairThermodynamic Stability (Relative)NotesSource
RNA DuplexU-AReferenceStandard Watson-Crick pairing oup.comoup.com
RNA Duplexs²U-AEnhancedThermodynamically more stable than U-A. Effect is entropic in origin. oup.comoup.com
RNA DuplexU-GLower than U-AWobble pairing oup.com
RNA Duplexs²U-GRestricted/Less StableWobble pairing is restricted due to less effective H-bonding. oup.com
RNA Duplexs²U-s²UComparable to A:UUnusual base pair, stabilizes RNA duplex. acs.orguchicago.edu
Oxidative Desulfuration of 2,4-Dithiouracil and its Biological Implications

Oxidative desulfuration is a metabolic process involving the removal of a sulfur atom and its replacement with an oxygen atom. Studies on thiouracil derivatives, including 2,4-dithiouracil, have investigated this process. Research indicates that 2,4-dithiouracil can undergo oxidative desulfuration. When 2,4-dithiouracil was used as a substrate for TudS enzymes, the sulfur atom at the 4-position was abstracted first, forming 2-thiouracil as an intermediate, which was subsequently desulfurized into uracil. nih.gov

The oxidative desulfuration of thiouracil-containing components can potentially alter biological processes and in vitro assays with unpredictable consequences. oup.com For instance, the desulfuration of 2-thiouracil to 4-pyrimidinone can change its preferred base pairing from adenosine to guanosine, which may have significant implications for biological processes involving 2-thiouracil-containing nucleic acids. oup.com While this specific finding relates to 2-thiouracil, it highlights the potential for oxidative desulfuration to significantly impact the biological behavior of this compound as well, given its structural similarity and the observed desulfuration pathway. nih.gov

Interactions with Proteins and Enzymes

The interaction of 2,4-dithiouracil with various proteins and enzymes has been a subject of investigation to understand its potential biological activities. These interactions can involve binding to active sites, modulating enzyme activity, or influencing protein function through other mechanisms.

Molecular Docking Simulations with Pathogenic Proteins (e.g., Bacillus subtilis, Escherichia coli, Candida albicans)

Molecular docking simulations have been employed to explore the potential interactions of 2,4-dithiouracil with proteins from various pathogens, including Bacillus subtilis, Escherichia coli, and Candida albicans. nih.govdntb.gov.uanih.govmdpi.com These studies aim to predict the binding modes and affinities of 2,4-dithiouracil to target proteins within these organisms, providing insights into potential antimicrobial mechanisms.

While some studies have specifically reported docking calculations of 2-thiouracil against these pathogens nih.govdntb.gov.uanih.govmdpi.com, other research indicates that docking calculations of 2,4-dithiouracil with various targeted proteins, including those from pathogens, have also been performed. nih.govdntb.gov.uanih.govresearchgate.net These computational approaches help to identify potential protein targets and understand the nature of the interactions at the molecular level.

Analysis of Interactions with Key Regulatory Proteins (e.g., Thyroid Peroxidase, Thyroid Hormone Receptors)

2,4-Dithiouracil has been analyzed in relation to its potential interactions with key regulatory proteins, including thyroid peroxidase (TPO) and thyroid hormone receptors (TSHR). mdpi.comresearchgate.net Thiouracil-based compounds are known for their antithyroid properties, primarily through the inhibition of thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis. wikipedia.orgdrugbank.comui.ac.id

Studies on thiouracil derivatives, such as propylthiouracil, have shown they bind to and inhibit TPO, affecting the iodination of tyrosine residues in thyroglobulin and the coupling of iodotyrosine residues, thus reducing thyroid hormone production. drugbank.comui.ac.id While direct detailed interaction analysis of 2,4-dithiouracil with TPO and TSHR in isolation is less extensively documented in the provided results compared to other thiouracils, its structural relation suggests potential interactions with these proteins, warranting further investigation. mdpi.comresearchgate.net Molecular docking studies have been performed to analyze the interaction of 2,4-dithiouracil with various targeted proteins, which include thyroid peroxidase and thyroid hormone receptors. nih.govmdpi.comresearchgate.netmdpi.com

In Vitro Enzyme Inhibition Studies (e.g., Myeloperoxidase)

Investigations into the enzyme inhibitory potential of thiouracil derivatives have included studies on myeloperoxidase (MPO). Some thiouracil derivatives, specifically N1-Substituted-6-arylthiouracils, have been identified as irreversible inhibitors of human myeloperoxidase. nih.govnih.govresearchgate.net These compounds have shown potent activity in inhibiting various MPO-catalyzed oxidative reactions in vitro. mdpi.com

While the provided information specifically details the inhibition of MPO by other thiouracil derivatives nih.govnih.govresearchgate.net, it establishes a precedent for the enzyme inhibitory activity of this class of compounds, suggesting that 2,4-dithiouracil may also exhibit inhibitory effects on certain enzymes, potentially including myeloperoxidase.

Investigation of Potential as Histone Deacetylase (HDAC) Inhibitors

Thiouracil derivatives have been explored for their potential as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.nettandfonline.commdpi.comresearchgate.net HDACs are enzymes involved in the regulation of gene expression, and their inhibitors are being investigated as potential therapeutic agents, particularly in cancer management. nih.govtandfonline.commdpi.comresearchgate.net

Studies have designed and synthesized novel thiouracil derivatives and evaluated their in vitro antiproliferative activities and their ability to inhibit HDAC enzymes, such as HDAC1 and HDAC4. nih.govresearchgate.nettandfonline.commdpi.comresearchgate.net Some thiouracil derivatives have demonstrated promising inhibitory activities against certain HDAC subtypes and antiproliferative effects in cancer cell lines. nih.govtandfonline.commdpi.comresearchgate.net Molecular docking studies have also been conducted to understand the binding patterns of these thiouracil derivatives with HDAC1. nih.govtandfonline.commdpi.comresearchgate.net This suggests a potential for 2,4-dithiouracil, or its derivatives, to act as HDAC inhibitors, although specific studies focusing solely on 2,4-dithiouracil's direct HDAC inhibitory activity are not explicitly detailed in the search results.

Interactions with Bacterial Secretion Pathway Proteins (e.g., SecA ATPase)

The bacterial protein secretion pathway, particularly the Sec system, represents an attractive target for the development of new antibacterial agents. mdpi.combiorxiv.orgnih.govnih.gov SecA ATPase is a key component of this system, acting as a motor protein that drives the translocation of proteins across the bacterial membrane. mdpi.combiorxiv.orgnih.govnih.govresearchgate.net

SecA is considered an ideal target for antimicrobials because it is essential for bacterial viability and lacks a mammalian counterpart. nih.govnih.gov While the search results mention the identification of SecA inhibitors from different structural series, including some thiouracil-pyrimidine analogs nih.gov, direct evidence of 2,4-dithiouracil specifically interacting with or inhibiting SecA ATPase is not prominently featured. However, the identification of thiouracil-pyrimidine analogs as SecA inhibitors suggests that compounds containing the thiouracil moiety can interact with components of the bacterial secretion pathway. nih.gov Further research would be needed to determine the specific interaction of 2,4-dithiouracil with SecA ATPase or other bacterial secretion pathway proteins.

Photophysical and Photochemical Characteristics of 2,4 Dithiouracil

Ultrafast Relaxation Dynamics of Photoexcited 2,4-Dithiouracil

Upon photoexcitation, 2,4-dithiouracil undergoes ultrafast relaxation processes involving both internal conversion (IC) and intersystem crossing (ISC). Studies utilizing time-resolved techniques such as time-resolved photoelectron spectroscopy (TRPES) and transient absorption spectroscopy have provided detailed insights into these dynamics. rsc.orgrsc.orgmdpi.com

Internal Conversion Pathways (S2 → S1)

Photoexcitation of 2,4-dithiouracil typically populates higher-lying singlet states, including the bright S₂ (¹ππ) state. mdpi.comnih.govacs.orgresearchgate.net From the S₂ state, ultrafast internal conversion to the lower-lying S₁ (¹nπ) state is a primary deactivation pathway. nih.govacs.orgresearchgate.netacs.org This internal conversion from S₂ to S₁ is reported to occur on an extremely rapid timescale, often within the instrument response function of ultrafast experiments, typically less than 100 fs or even below 75 fs. rsc.orgnih.govresearchgate.netacs.orgrsc.orgnsf.gov Theoretical studies suggest that this rapid decay is facilitated by conical intersections between the S₂ and S₁ potential energy surfaces. nih.govacs.orgacs.orgaip.org The S₁ state, characterized as a ¹nπ* state, is often described as a doorway state to the triplet manifold. rsc.orgnih.govresearchgate.netacs.orgnsf.gov

Intersystem Crossing to Triplet Manifolds

A key characteristic of 2,4-dithiouracil, and thiobases in general, is the highly efficient and ultrafast intersystem crossing to the triplet manifold. polimi.itrsc.orgrsc.orgnih.govacs.orgrsc.org This process is significantly more efficient than in canonical nucleobases like uracil (B121893), where internal conversion to the ground state is the dominant pathway. rsc.orgnih.govacs.orgrsc.orgnsf.gov For 2,4-dithiouracil, intersystem crossing to the triplet states (T₁, T₂, etc.) occurs on a timescale of a few hundred femtoseconds. rsc.orgnih.govacs.org Specifically, excitation of 2,4-dithiouracil has been shown to lead to intersystem crossing with a time constant of approximately 220 ± 40 fs. rsc.orgrsc.org This ultrafast ISC populates the reactive triplet state with a near-unity quantum yield (ΦT = 0.90 ± 0.15). rsc.orgrsc.org Both indirect pathways, such as S₁ → T₂ → T₁, and direct S₁ → T₁ pathways contribute to the intersystem crossing process, with the indirect route potentially being predominant in related thiobases like 2-thiouracil (B1096). nih.govacs.org The efficient population of the triplet state is attributed, in part, to the heavy-atom effect of the sulfur atoms. nih.gov

Experimental data on the ultrafast dynamics of thionated uracils, including 2,4-dithiouracil, highlight the rapid nature of these processes:

ProcessTime Constant (approximate)Molecule Studied (examples)References
S₂ → S₁ Internal Conversion< 100 fs to < 200 fs2-Thiouracil, 2,4-Dithiouracil rsc.orgnih.govresearchgate.netacs.orgrsc.orgnsf.gov
S₁ → Triplet Intersystem Crossing220 - 400 fs2,4-Dithiouracil, 2-Thiouracil rsc.orgrsc.orgnih.govresearchgate.netacs.orgrsc.org
Triplet State Lifetime (gas phase)Hundreds of picoseconds2-Thiouracil rsc.orgmdpi.comrsc.org

Note: Time constants can vary depending on the specific molecule, phase (gas or solution), and experimental conditions.

Dissociative Photoionization Processes of 2,4-Dithiouracil

Studies involving time-resolved photoelectron spectroscopy and VUV-induced photoionization have investigated the dissociative photoionization processes of thionated uracils, including 2,4-dithiouracil. These experiments probe the ionization channels and fragmentation patterns following photoexcitation. Photoelectron spectra of 2,4-dithiouracil show distinct bands related to the ionization of electron pairs on the sulfur atoms and the pyrimidine (B1678525) π-system. aip.orgmdpi.comresearchgate.net Theoretical calculations of photoelectron spectra for the ground state ionization of 2,4-dithiouracil reveal ionization bands in the 8–10 eV range, associated with ionization of orbitals primarily localized on sulfur atoms. rsc.orgresearchgate.net Higher energy bands (>12 eV) are attributed to ionization from the π orbitals of the pyrimidine ring. researchgate.net Dissociative photoionization studies can provide insights into the fragmentation pathways and the dynamics occurring in the excited cationic states. mdpi.com

Advanced Analytical Methodologies for Detection and Characterization of 2,4 Dithiouracil and Its Metabolites

Spectrophotometric and Spectroscopic Quantification Methods

Spectrophotometry and other spectroscopic techniques play a role in the analysis of 2,4-dithiouracil, often leveraging its inherent light absorption properties due to the presence of chromophores. Ultraviolet (UV) spectrophotometry has been utilized to study 2,4-dithiouracil, demonstrating its absorption characteristics in solution. semanticscholar.orgpolimi.it The linear absorption spectrum of 2,4-dithiouracil in water shows a peak wavelength around 360 nm. polimi.it

Vibrational spectroscopy methods such as Attenuated Total Reflection (ATR) and Raman spectroscopy have also been applied in the characterization of 2,4-dithiouracil and its metal complexes. Analysis of the Raman and ATR spectra of 2,4-dithiouracil reveals a band at 3080 cm⁻¹ corresponding to ν(C-H), with a shoulder at 3096 cm⁻¹ in the ATR spectrum and a second band at 3097 cm⁻¹ in the Raman spectrum. mdpi.com These spectroscopic fingerprints are valuable for identifying the compound and studying its interactions.

Photoelectron spectroscopy, including X-ray photoelectron spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, provides insights into the electronic structure of 2,4-dithiouracil. Studies on the valence photoelectron spectra of thiouracils, including 2,4-dithiouracil, show the first ionization potential between 8.4 and 8.7 eV, which is lower than that of uracil (B121893). researchgate.netresearchgate.net Core-level spectroscopy at the oxygen 1s, nitrogen 1s, carbon 1s, and sulfur 2s and 2p edges has also been investigated, revealing distinct spectral features. aip.org The sulfur 2p spectra, for instance, show a spin-orbit splitting of 1.2 eV. researchgate.netaip.org

Spectrophotometric methods have also been developed for the determination of other thiouracils, which could potentially be adapted or provide a basis for 2,4-dithiouracil analysis. For example, a method for determining thiols, including 6-propyl-2-thiouracil, involves the reaction with N,N-dimethyl-p-phenylenediamine in acidic solution in the presence of Fe³⁺, with absorbance measured at specific wavelengths. researchgate.net

Chromatographic Techniques Coupled with Mass Spectrometry for Metabolome Profiling

Chromatographic techniques, particularly when coupled with mass spectrometry (MS), are indispensable for separating complex mixtures and identifying and quantifying individual components, including 2,4-dithiouracil and its metabolites, within biological matrices.

Liquid Chromatography–Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the analysis of thiouracils and their derivatives in various matrices, offering high sensitivity and selectivity. Methods have been developed for the determination of thiouracils, including 2-thiouracil (B1096) and 4-thiouracil (B160184), in bovine urine using LC-MS/MS. nih.gov These methods often involve sample preparation steps such as stabilization, derivatization (e.g., with 3-iodobenzyl bromide), and solid-phase extraction cleanup before LC-MS/MS analysis. nih.govresearchgate.net LC-MS/MS has also been applied for the detection of thiouracils in milk and animal feeding stuff. researchgate.net

The application of LC-MS is crucial for metabolome profiling, allowing for the detection and identification of numerous metabolites in a single run. techscience.com LC-MS-based metabolomics studies have been used to investigate metabolic changes in biological systems. techscience.com While direct studies on 2,4-dithiouracil metabolome profiling using standard LC-MS were not extensively detailed in the search results, the principles and methodologies applied to other thiouracils and related compounds are directly relevant. For instance, LC-MS/MS methods have been developed for the simultaneous determination of several thyreostats, including 2-thiouracil, in bovine muscle tissues, utilizing hydrophilic interaction liquid chromatography (HILIC) to improve sensitivity and reduce analysis time. mdpi.com

The challenge of analyzing reactive metabolites, which often have short lifespans, highlights the need for hyphenated techniques. Electrochemical (EC) reactions coupled online with electrospray ionization mass spectrometry (ESI-MS) have been explored to generate and detect reactive metabolites from antithyroid drugs like propylthiouracil, demonstrating the potential of such approaches for studying the metabolic activation of sulfur-containing compounds. pdx.edu

High-Resolution Mass Spectrometry (e.g., Q-Exactive™ Orbitrap, Time of Flight, Fourier Transform Ion Cyclotron Resonance)

High-resolution mass spectrometry (HRMS) techniques, such as those employing Orbitrap, Time of Flight (TOF), and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide highly accurate mass measurements, which are essential for unequivocal identification of compounds and the elucidation of the elemental composition of unknown metabolites. thermofisher.com

Orbitrap-based mass spectrometers are particularly valuable in metabolomics due to their high resolution and accurate mass capabilities, enabling comprehensive untargeted and targeted analysis. thermofisher.comdoaj.orgplos.orgthermofisher.comdoe.gov These instruments can detect thousands of features in biological samples, facilitating the discovery of potential biomarkers. doaj.orgplos.org LC-HRMS, including systems utilizing Q-Exactive™ Orbitrap, has been employed in studies aiming to differentiate between the origin of thiouracil (exogenous vs. semi-endogenous) by analyzing urinary metabolic fingerprints. doaj.orgplos.org This involves the detection of numerous metabolites and the use of multivariate discriminant analysis to identify significant metabolic differences. plos.org

The high resolution of Orbitrap mass spectrometers allows for the resolution of low-abundance metabolites in complex matrices and provides high specificity and selectivity for quantification. thermofisher.comthermofisher.com Techniques like Selected Ion Monitoring (SIM) on Orbitrap systems can further enhance sensitivity for targeted metabolites. nih.gov Orbitrap Tribrid mass spectrometers, which combine different mass analysis capabilities, offer versatility for both targeted quantification and untargeted discovery in a single analysis. thermofisher.com

FT-ICR mass spectrometry has also been used in conjunction with techniques like infrared multiple photon dissociation (IRMPD) spectroscopy to study the interaction of metal complexes with thiouracils, including 2,4-dithiouracil, providing insights into their structural characteristics and binding sites. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) for Metabolomics in Biological Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and quantitative analysis of metabolites in biological samples. NMR-based metabolomics provides a non-destructive approach to obtain detailed information about the metabolic profile of a sample. techscience.commdpi.com

Each metabolite has a unique NMR spectrum, and the peaks provide information about the chemical and magnetic environment of the nuclei, typically protons (¹H NMR). techscience.commdpi.com In metabolomics, complex spectra are obtained from mixtures of metabolites, and advanced NMR spectrometers with high magnetic field strength (e.g., 800 MHz) are used to improve resolution. techscience.com

NMR spectroscopy, including ¹H NMR and ¹³C NMR, as well as 2D NMR techniques like HSQC, COSY, and HMBC, has been extensively used in the structural characterization of 2,4-dithiouracil and its derivatives, particularly in the context of studying their metal complexes. mdpi.comresearchgate.net These techniques are crucial for assigning signals and confirming the structure of the synthesized compounds. mdpi.com

While the search results did not provide specific examples of comprehensive ¹H NMR metabolomics studies focused solely on 2,4-dithiouracil metabolites in biological matrices, NMR metabolomics is a recognized approach for analyzing complex biological samples and identifying active compounds. mdpi.commetabonews.ca The application of NMR to biological matrices containing 2,4-dithiouracil or its metabolites would involve acquiring high-resolution NMR spectra of the prepared samples and using multivariate statistical analysis and 2D NMR experiments to identify and characterize the metabolites present.

Volumetric and Potentiometric Titration Methods for 2,4-Dithiouracil Quantification

Titration methods, both volumetric and potentiometric, can be used for the quantitative determination of compounds that can participate in specific chemical reactions, such as acid-base or redox reactions.

Potentiometric titration has been applied to the determination of 2-thiouracil and its derivatives, including 2,4-dithiouracil, often utilizing their reaction with oxidizing agents like iodine in alkaline medium. researchgate.netresearchgate.net The potentiometric endpoint detection relies on monitoring the change in electrode potential as the titrant is added. researchgate.netresearchgate.netjetir.org Studies have shown that the reaction rate of 2,4-dithiouracil with iodine increases with increasing concentration of sodium hydroxide. researchgate.net

Volumetric titration with potentiometric endpoint detection has been used for the iodimetric determination of 2-thiouracil and its derivatives, with reported determinability ranges for different compounds. researchgate.netresearchgate.net For 2-thiouracil, the determinability range was 100-1000 µmol. researchgate.net While specific determinability ranges for 2,4-dithiouracil using this method were not explicitly provided in the search results, the principle is applicable.

Potentiometric titrations have also been used to study the complexation of metal ions with thiouracils, which can indirectly provide information about the thiouracil concentration and its speciation in solution. researchgate.netcapes.gov.br These studies involve monitoring pH changes during the titration of thiouracils in the presence of metal ions to determine stability constants of the formed complexes. capes.gov.br

Other titration methods, such as direct potentiometric titration against silver nitrate (B79036) using a copper-based mercury film electrode, have been developed for the assay of 2-thiouracil, demonstrating the versatility of potentiometric methods for quantifying these compounds. jetir.org

Future Directions in Dithiouracil Research

Exploration of Novel Synthetic Routes and Derivatization Strategies

Developing efficient and versatile synthetic routes for dithiouracil (B10097) and its derivatives remains a key area of future research. Current synthesis methods for thiouracil derivatives often involve multicomponent reactions, such as the condensation of substituted thioureas, aldehydes, and ethyl cyanoacetate, catalyzed by bases like potassium carbonate. chalcogen.ro Another approach involves the thermal cyclization of ureide intermediates, synthesized from Meldrum's acid, trimethyl orthoformate, and thiourea (B124793). tandfonline.com While these methods have yielded various thiouracil derivatives, including dihydropyrimidine-5-carbonitrile compounds, the yields can sometimes be moderate. chalcogen.rochemijournal.com

Future research will likely focus on developing greener and more sustainable synthetic protocols, potentially utilizing novel catalysts or reaction conditions to improve yields and reduce reaction times. The exploration of one-pot reactions could also be a focus to streamline the synthesis process. chalcogen.ro Furthermore, efforts will be directed towards regioselective derivatization strategies to precisely modify the this compound core at specific positions, enabling the creation of libraries of novel compounds with tailored properties. This includes exploring the introduction of various substituents, such as aryl, alkyl, or heterocyclic groups, at different positions on the pyrimidine (B1678525) ring or the sulfur atoms. ontosight.aimdpi.comresearchgate.netpharmacophorejournal.com The synthesis of metal complexes of this compound and its derivatives is also an active area, with recent studies reporting the synthesis of complexes with metals like Au(III), Cu(II), Pd(II), Rh(II), Ir(III), and Pt(II). mdpi.comresearchgate.netresearchgate.netmdpi.compreprints.org Future work will aim to develop more controlled and efficient methods for the synthesis of these complexes, exploring different metal ions and coordination geometries.

Deeper Elucidation of Mechanistic Pathways in Biological Systems

Understanding the precise mechanisms by which this compound and its derivatives interact with biological systems is crucial for developing new therapeutic or diagnostic agents. While some thiouracil derivatives are known to interfere with processes like thyroid hormone synthesis by inhibiting thyroid peroxidase nih.govencyclopedia.pub or exhibit activity against various pathogens and cancer cell lines mdpi.comresearchgate.netpreprints.orgnih.gov, the specific mechanisms of action for this compound itself and many of its derivatives are still being actively investigated.

Future research will focus on employing advanced biochemical and cell biology techniques to identify the specific molecular targets of this compound and its derivatives. This includes detailed studies of their interactions with enzymes, receptors, and nucleic acids. For instance, research on 2-thiouracil (B1096) has shown its incorporation into RNA, affecting its hybridization properties. nih.govoup.com Studies are also exploring the interaction of thiouracil derivatives with proteins like thymidylate synthase researchgate.net and DNA topoisomerase II. researchgate.net

Furthermore, research will delve into the cellular uptake, metabolism, and excretion pathways of these compounds. The influence of factors like tautomerism on their biological activity and interactions will also be a key area of investigation. mdpi.comaip.org Understanding how metal complexation affects the biological activity and distribution of this compound derivatives is another important avenue. mdpi.commdpi.compreprints.org Future studies will likely involve in-depth mechanistic studies using techniques such as molecular docking and dynamic simulations to predict and understand binding interactions at the molecular level. nih.govresearchgate.netresearchgate.netbiointerfaceresearch.com

Development of Advanced Spectroscopic and Computational Models

Advanced spectroscopic and computational techniques are indispensable tools for characterizing the structure, properties, and behavior of this compound and its derivatives. Future research will leverage these techniques to gain more detailed insights.

Spectroscopic studies, including NMR, IR, Raman, and UV-Vis spectroscopy, have been used to characterize this compound and its complexes. mdpi.comresearchgate.netresearchgate.netpreprints.orgijarsct.co.inresearchgate.net Future work will involve applying more advanced spectroscopic methods, such as time-resolved spectroscopy and photoelectron spectroscopy, to study the photophysical properties and excited-state dynamics of this compound and its derivatives. mdpi.comaip.orgaip.orgchemrxiv.orgaip.org These studies can provide critical information about their behavior under light irradiation, which is relevant for potential photodynamic therapy applications.

Computational chemistry, including Density Functional Theory (DFT) and molecular dynamics simulations, plays a vital role in understanding the electronic structure, tautomerism, and interactions of this compound. mdpi.compreprints.orgnih.govresearchgate.netaip.orgbiointerfaceresearch.comnih.govacs.orgacs.orgnih.gov Future research will focus on developing more accurate and efficient computational models to predict properties, simulate reactions, and model interactions with biological targets. This includes refining methods for studying hydrogen bonding, solvation effects, and the influence of metal ions on the electronic structure and reactivity of this compound derivatives. biointerfaceresearch.comnih.govacs.orgnih.gov The integration of computational predictions with experimental data will be crucial for guiding the design and synthesis of new this compound-based compounds with desired properties.

Potential for this compound Derivatives in Emerging Chemical Biology Applications

The unique structural features of this compound, particularly the presence of two sulfur atoms, offer exciting possibilities for applications in emerging chemical biology fields.

One area of potential is the development of this compound derivatives as probes for studying biological processes. The sulfur atoms can serve as coordination sites for metal ions, which could be utilized for imaging or sensing applications. mdpi.commdpi.compreprints.org Furthermore, the photophysical properties of thionated nucleobases suggest their potential as fluorescent probes for studying nucleic acid structure and dynamics. aip.org

Another emerging area is the development of this compound derivatives as components of novel biomaterials or drug delivery systems. The ability of thiouracil derivatives to interact with metal ions and their potential biological activities make them interesting candidates for incorporation into nanomaterials or polymers for targeted drug delivery or tissue engineering applications. mdpi.compreprints.org

Research is also exploring the potential of this compound derivatives as catalysts in chemical transformations relevant to biological systems or organic synthesis. rsc.org The development of this compound-based compounds with novel biological activities, such as specific enzyme inhibition or modulation of protein-protein interactions, represents a significant future direction in chemical biology. ontosight.aimdpi.comresearchgate.netpharmacophorejournal.comresearchgate.netresearchgate.netpreprints.org The exploration of their potential in areas beyond traditional medicinal chemistry, such as in the development of new diagnostic tools or in synthetic biology, highlights the broad future potential of this compound research.

Q & A

Q. What steps are critical for ensuring reproducibility in this compound photochemical studies?

  • Document reaction conditions (light source intensity, wavelength), solvent degassing protocols (to prevent radical quenching), and raw data archiving (e.g., depositing spectral datasets in public repositories like Zenodo). Use version-controlled electronic lab notebooks (ELNs) for traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.